molecular formula C19H28N2O B4036427 4-benzyl-N-cyclohexylpiperidine-1-carboxamide

4-benzyl-N-cyclohexylpiperidine-1-carboxamide

Cat. No.: B4036427
M. Wt: 300.4 g/mol
InChI Key: AUFGUDUJWSDGSG-UHFFFAOYSA-N
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Description

4-Benzyl-N-cyclohexylpiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperidine ring, along with a cyclohexyl group and a carboxamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-Benzyl-N-cyclohexylpiperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a pharmacological agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 4-benzyl-N-cyclohexylpiperidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-benzylpiperidine with cyclohexyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carboxamide bond. The reaction is carried out at room temperature and monitored using thin-layer chromatography to ensure completion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-Benzyl-N-cyclohexylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides can replace the benzyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized derivatives, reduced amines, and substituted piperidine compounds.

Mechanism of Action

The mechanism of action of 4-benzyl-N-cyclohexylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. It acts as a modulator of these receptors, influencing the release and uptake of neurotransmitters. This modulation can lead to various pharmacological effects, including changes in mood, cognition, and behavior.

Comparison with Similar Compounds

4-Benzyl-N-cyclohexylpiperidine-1-carboxamide can be compared with other similar compounds, such as:

    4-Benzylpiperidine: This compound lacks the cyclohexyl and carboxamide groups, making it less complex and potentially less versatile in its applications.

    N-Cyclohexylpiperidine: This compound lacks the benzyl group, which may reduce its effectiveness in certain chemical reactions and biological activities.

    Piperidine derivatives: Various piperidine derivatives exist with different substituents, each exhibiting unique chemical and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-benzyl-N-cyclohexylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c22-19(20-18-9-5-2-6-10-18)21-13-11-17(12-14-21)15-16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFGUDUJWSDGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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